H-Hyp(bzl)-ome hcl H-Hyp(bzl)-ome hcl
Brand Name: Vulcanchem
CAS No.: 66831-17-2
VCID: VC21536918
InChI: InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1
SMILES: COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-]
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol

H-Hyp(bzl)-ome hcl

CAS No.: 66831-17-2

VCID: VC21536918

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

H-Hyp(bzl)-ome hcl - 66831-17-2

Description

H-Hyp(bzl)-ome hcl, also known as methyl (2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride, is a derivative of hydroxyproline. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. This compound is a hydrochloride salt of a methyl ester, which makes it useful in various chemical reactions.

Molecular Formula and Weight

  • Molecular Formula: C13H18ClNO3

  • Molecular Weight: 271.74 g/mol .

Synonyms and CAS Number

  • Synonyms: H-Hyp(Bzl)-OMe HCl, H-HYP(BZL)-OME HCL, (2S,4R)-4-Benzyloxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride, etc.

  • CAS Number: 66831-17-2 .

Applications in Research

This compound is often used in peptide synthesis and as a building block for more complex molecules. Its protected form allows for selective reactions without interference from the hydroxyl group, which can be deprotected later in the synthesis pathway.

Research Findings and Uses

H-Hyp(bzl)-ome hcl is utilized in the synthesis of peptides and other organic compounds due to its stability and versatility. It serves as a precursor for the synthesis of more complex molecules, particularly in pharmaceutical research where specific functional groups need to be protected during synthesis.

CAS No. 66831-17-2
Product Name H-Hyp(bzl)-ome hcl
Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
IUPAC Name methyl (2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylate;chloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1
Standard InChIKey DTGIEBXEDOSJQH-LYCTWNKOSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H](C[NH2+]1)OCC2=CC=CC=C2.[Cl-]
SMILES COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-]
Canonical SMILES COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-]
Synonyms H-HYP(BZL)-OMEHCL;66831-17-2;METHYLTRANS-4-BENZYLOXY-L-PROLINATEHCL;H-HYP(BZL)-OMEHYDROCHLORIDE;(2S,4R)-4-Benzyloxy-pyrrolidine-2-carboxylicacidmethylesterhydrochloride;METHYLTRANS-4-BENZYLOXY-L-PROLINATEHYDROCHLORIDE;O-BENZYL-L-TRANS-4-HYDROXYPROLINEMETHYLESTERHYDROCHLORIDE;H-HYP-OMEHCL;L-HYP(BZL)-OMEHCL;SCHEMBL3053757;MolPort-020-004-154;KM1038;AKOS025312470;AB07219;AM808168;X6753;O-BENZYL-TRANS-4-HYDROXY-L-PROLINEMETHYLESTERHYDROCHLORIDE;(2S,4R)-METHYL4-(BENZYLOXY)PYRROLIDINE-2-CARBOXYLATEHYDROCHLORIDE;L-Proline,4-(phenylmethoxy)-,methylester,hydrochloride(1:1),(4R)-
PubChem Compound 53487120
Last Modified Aug 15 2023

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